molecular formula C13H13NO4 B2738292 Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate CAS No. 313400-56-5

Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate

Cat. No.: B2738292
CAS No.: 313400-56-5
M. Wt: 247.25
InChI Key: HHBFPHIJQNHQBQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its structural features make it a versatile compound for various scientific research applications.

Biological Activity

Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the following components:

  • Aminobenzofuran moiety : This contributes to the compound's ability to interact with biological targets.
  • Oxobutanoate group : This functional group is often associated with various biological activities.

The compound's molecular formula is C14H15N1O3C_{14}H_{15}N_{1}O_{3}, and it has a molecular weight of approximately 245.28 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antioxidant properties : Potentially reducing oxidative stress in cells.
  • Anticancer activity : By inhibiting certain cancer cell lines, possibly through modulation of signaling pathways.

Pharmacological Studies

  • Antitumor Activity :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis in these cells, suggesting a potential role as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression. Preliminary results indicate that it may inhibit protein kinases associated with tumor growth .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in breast cancer models demonstrated a dose-dependent reduction in tumor size. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant properties of this compound revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property could be beneficial in preventing diseases associated with oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
Compound ABenzofuran derivativeModerate anticancer activity
Compound BSimilar oxoester groupStrong antioxidant properties
This compoundUnique aminobenzofuran structureHigh cytotoxicity against cancer cells, strong antioxidant

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzofuran ring : Utilizing appropriate precursors and reagents.
  • Introduction of the oxobutanoate moiety : Through esterification or acylation reactions.

Properties

IUPAC Name

methyl 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-11(16)7-6-9(15)13-12(14)8-4-2-3-5-10(8)18-13/h2-5H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBFPHIJQNHQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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